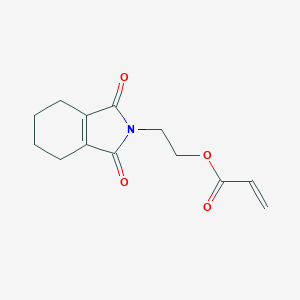

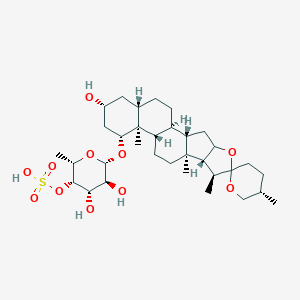

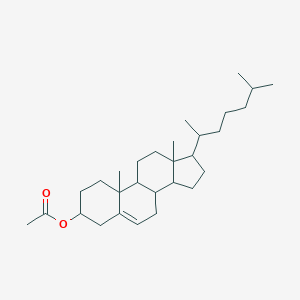

![molecular formula C24H34O3 B139275 (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene CAS No. 4811-74-9](/img/structure/B139275.png)

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene

Übersicht

Beschreibung

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene, also known as MENT, is a synthetic androgen and anabolic steroid that has been researched for its potential applications in various fields of science. MENT is a modified form of testosterone that has been altered to have greater potency and a longer half-life in the body.

Wissenschaftliche Forschungsanwendungen

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been researched for its potential applications in a variety of scientific fields, including medicine, agriculture, and environmental science. In medicine, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been studied for its potential use in hormone replacement therapy, as well as its ability to stimulate muscle growth and bone density. In agriculture, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been researched for its potential use as a growth promoter for livestock. In environmental science, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been studied for its potential to act as an endocrine disruptor in aquatic ecosystems.

Wirkmechanismus

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene acts as an androgen receptor agonist, binding to and activating the androgen receptor in target tissues. This results in an increase in protein synthesis and muscle growth, as well as an increase in bone density. (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene also has anti-catabolic effects, meaning that it can prevent muscle breakdown and promote muscle recovery.

Biochemical and Physiological Effects:

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been shown to have a number of biochemical and physiological effects in various animal models. In rats, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been shown to increase muscle mass and strength, as well as bone density. In sheep, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been shown to increase growth rate and feed efficiency. In fish, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been shown to disrupt endocrine function and alter reproductive behavior.

Vorteile Und Einschränkungen Für Laborexperimente

(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has a number of advantages and limitations for use in lab experiments. One advantage is its high potency, which allows for lower doses to be used in experiments. Another advantage is its long half-life, which allows for less frequent dosing. However, (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene also has a number of limitations, including its high cost and limited availability.

Zukünftige Richtungen

There are a number of future directions for research on (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene. One area of interest is its potential use in hormone replacement therapy, particularly in postmenopausal women. Another area of interest is its potential use as a growth promoter for livestock, particularly in the poultry industry. Additionally, further research is needed to fully understand the environmental impact of (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene and its potential to act as an endocrine disruptor in aquatic ecosystems.

Synthesemethoden

The synthesis of (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene involves the reaction of estradiol with a cyclic ether, such as oxane or tetrahydrofuran, in the presence of a Lewis acid catalyst. This reaction results in the formation of a cyclic acetal, which is then deprotected to yield (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene. The synthesis of (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene has been extensively studied and optimized, resulting in high yields and purity.

Eigenschaften

IUPAC Name |

2-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-24-13-12-19-18-9-7-17(25-2)15-16(18)6-8-20(19)21(24)10-11-22(24)27-23-5-3-4-14-26-23/h7,9,15,19-23H,3-6,8,10-14H2,1-2H3/t19-,20-,21+,22+,23?,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDZPRJOUBDGJM-NBOVQHNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4CCCCO4)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CCC5=C3C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559271 | |

| Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane | |

CAS RN |

4811-74-9 | |

| Record name | (17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

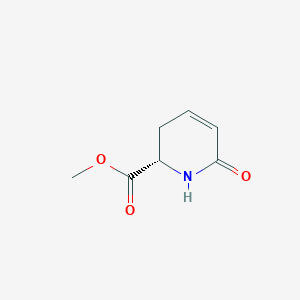

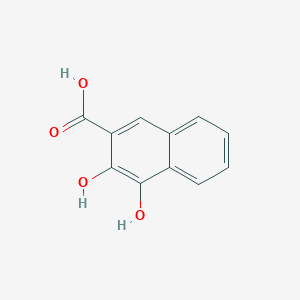

![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)

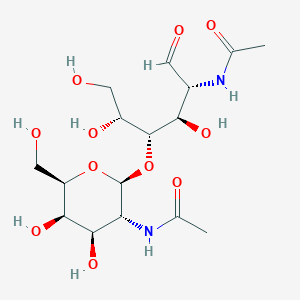

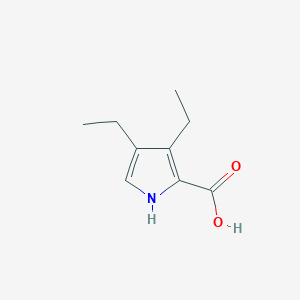

![(E)-3-[4-[(E)-2-[7-(dimethylamino)-2-oxo-1,4-benzoxazin-3-yl]ethenyl]phenyl]prop-2-enoic acid](/img/structure/B139201.png)

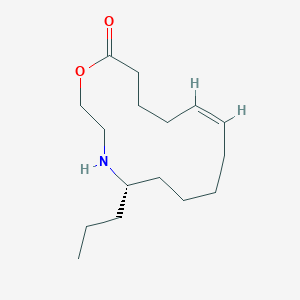

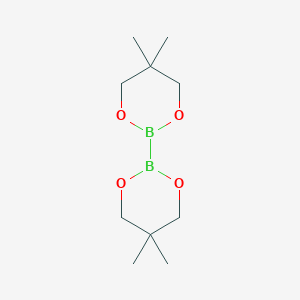

![1-Methyl-4-propan-2-yl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B139208.png)

![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)